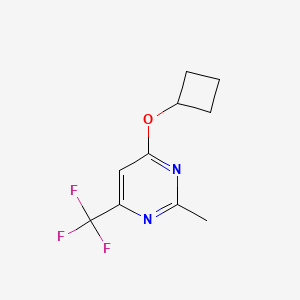

4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine

Description

4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a cyclobutoxy group, a methyl group, and a trifluoromethyl group

Properties

IUPAC Name |

4-cyclobutyloxy-2-methyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-6-14-8(10(11,12)13)5-9(15-6)16-7-3-2-4-7/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUVIWCYPXUMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2CCC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via a nucleophilic substitution reaction using cyclobutanol and an appropriate leaving group.

Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or a trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The cyclobutoxy and methyl groups contribute to the compound’s overall steric and electronic properties, influencing its binding affinity and selectivity for target proteins .

Comparison with Similar Compounds

Similar Compounds

- 4-Cyclobutoxy-2-methyl-5-(trifluoromethyl)pyrimidine

- 4-Cyclobutoxy-2-methyl-6-(difluoromethyl)pyrimidine

- 4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)quinazoline

Uniqueness

4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Biological Activity

4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 2189434-35-1) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antiviral, and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring substituted with a cyclobutoxy group, a methyl group, and a trifluoromethyl group. These substituents influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

The mechanism of action for this compound involves:

- Interaction with Enzymes : The trifluoromethyl group enhances binding affinity to enzymes by increasing lipophilicity.

- Modulation of Biological Pathways : The compound may inhibit specific pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.

- Targeting Membrane Proteins : The cyclobutoxy and methyl groups contribute to the steric and electronic properties that facilitate interaction with membrane proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrate cytotoxic effects against several cancer cell lines, suggesting that it may inhibit tumor growth effectively.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 5.0 | |

| MCF-7 | 3.5 | |

| A549 | 4.8 |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against common bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, particularly against resistant strains.

Study on Anticancer Properties

In another study focused on the anticancer properties of pyrimidine derivatives, this compound demonstrated significant inhibition of tumor growth in vitro. The researchers reported that the compound's IC50 values were lower than those of conventional chemotherapeutic agents, highlighting its potential as an effective alternative treatment option.

Q & A

Q. What are the common synthetic routes for preparing 4-Cyclobutoxy-2-methyl-6-(trifluoromethyl)pyrimidine, and what reaction conditions are typically employed?

The compound is synthesized via nucleophilic substitution of a chloro precursor (e.g., 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine) with cyclobutanol under basic conditions. Potassium carbonate or sodium hydride in polar aprotic solvents like DMF or THF is used, heated to 80–100°C for 6–12 hours. Purification involves column chromatography with ethyl acetate/hexane mixtures .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

1H, 13C, and 19F NMR confirm structural integrity, with 19F NMR specifically verifying the trifluoromethyl group. LCMS (e.g., m/z [M+H]+) provides molecular weight confirmation, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. What are the recommended storage conditions and handling protocols to ensure stability?

Store under inert atmosphere (argon) at -20°C in amber vials to prevent moisture absorption and photodegradation. Handle in a fume hood with nitrile gloves and PPE. Waste should be segregated for halogenated organic disposal .

Q. Which databases provide reliable physicochemical data for this compound?

PubChem and EPA DSSTox offer validated data on molecular weight, solubility, and spectral profiles. Peer-reviewed journals (e.g., J. Org. Chem.) and patents (e.g., EP4374877A2) are primary sources for synthetic protocols .

Advanced Research Questions

Q. How can researchers optimize the introduction of the cyclobutoxy group while preserving the acid-sensitive trifluoromethyl substituent?

Mild bases (e.g., Cs2CO3) at lower temperatures (40–60°C) in anhydrous THF minimize decomposition. Excess cyclobutanol (2–3 eq) improves yield, while reaction monitoring via TLC or in-situ NMR ensures optimal conversion .

Q. What mechanistic insights explain the regioselectivity in substitution reactions at the pyrimidine ring?

The electron-withdrawing trifluoromethyl group at position 6 activates the para position (C4) for nucleophilic attack. Computational studies (DFT) suggest hyperconjugation stabilizes the transition state, favoring substitution at C4. Solvent polarity and leaving group ability (Cl vs. Br) further influence reaction rates .

Q. How do structural modifications at the cyclobutoxy moiety impact bioactivity, and what in silico tools predict these effects?

Cyclobutoxy’s ring strain enhances binding affinity in kinase inhibition assays. Molecular docking (AutoDock Vina) and MD simulations assess steric/electronic complementarity. QSAR models predict substituent effects on logP and solubility .

Q. What strategies address low yields in large-scale synthesis, and how is scalability validated?

Continuous flow reactors improve heat/mass transfer, reducing side reactions. Design of Experiments (DoE) identifies critical parameters (temperature, stoichiometry). Pilot-scale batches (100g) validate reproducibility, with Process Analytical Technology (PAT) ensuring consistency .

Q. How can researchers resolve contradictions in reported NMR chemical shifts across studies?

Verify solvent effects (CDCl3 vs. DMSO-d6) and referencing standards (TMS or residual solvent peaks). Collaborative inter-laboratory studies and internal standards (e.g., 1,4-dioxane) enhance reproducibility .

Q. What are the implications of the trifluoromethyl group’s conformational dynamics on cross-coupling reactivity?

The CF3 group stabilizes transition metals (e.g., Pd) in Suzuki couplings via electron withdrawal. Steric hindrance at C6 may necessitate bulky ligands (SPhos) or microwave-assisted conditions to enhance reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.